1,8-Dihydroxy-2-naphthaldehyde
Overview
Description
1,8-Dihydroxy-2-naphthaldehyde is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1,8-Dihydroxy-2-naphthaldehyde is the excited state double proton transfer (ESDPT) process . This process involves the transfer of protons in the excited state, which is a crucial aspect of many biological and chemical reactions .
Mode of Action
This compound interacts with its targets through a stepwise ESDPT mechanism . Specifically, the first proton transfer from S1-ENOL to S1-KETO-1 is barrierless, whereas the second one from S1-KETO-1 to S1-KETO-2 demands a barrier of approximately 6.0 kcal/mol . This stepwise mechanism is crucial for the compound’s interaction with its targets .
Biochemical Pathways
The ESDPT process of this compound affects the potential energy surfaces (PESs), leading to changes in the energy barrier . Increasing the positive external electric field (EEF) results in a decrease in the energy barrier, while vice versa . These changes in the PESs and energy barrier can have significant downstream effects on various biochemical pathways .
Pharmacokinetics
Its mode of action suggests that its bioavailability could be influenced by factors such as the presence of eefs .
Result of Action
The result of this compound’s action is the occurrence of dual-emission bands . This is due to the trapping of the compound in the S1 state, which enables these dual-emission bands . This property makes this compound potentially useful for designing novel molecular materials with excellent photoluminescent performances .
Action Environment
The action of this compound is influenced by environmental factors, particularly EEFs . The ESDPT process of the compound can be affected by distinct EEFs . For instance, when the EEF changes from +10 × 10 −4 a.u. to +20 × 10 −4 a.u., the fluorescence peak undergoes a blue shift from 602 nm to 513 nm in the keto2 form . This suggests that the compound’s action, efficacy, and stability can be regulated and controlled by manipulating the EEF .
Biochemical Analysis
Biochemical Properties
1,8-Dihydroxy-2-naphthaldehyde plays a significant role in biochemical reactions, particularly in the ESDPT process . The ESDPT process of this compound is affected by distinct external electric fields (EEFs) . The intramolecular hydrogen bond (IHB) parameters, including bond lengths and angles, change in the distinct EEFs .
Molecular Mechanism
The molecular mechanism of this compound involves the ESDPT process . The potential energy surfaces (PESs) indicate that the ESDPT process of this compound is stepwise . Increasing the positive EEF results in a decrease in the energy barrier accordingly, while vice versa .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the absorption and fluorescence spectra undergo a corresponding red or blue shift in the EEF
Properties
IUPAC Name |
1,8-dihydroxynaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-6-8-5-4-7-2-1-3-9(13)10(7)11(8)14/h1-6,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXCVGGCXRBENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60826869 | |
Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858457-19-9 | |
Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,8-Dihydroxy-2-naphthaldehyde interesting for photochemical studies?
A: this compound (DHNA) possesses two intramolecular hydrogen bonds, making it an ideal model compound to study ESDPT. [, ] This process is fundamental in chemistry and biology, impacting areas like photosynthesis and the development of fluorescent probes. DHNA's relatively simple structure allows researchers to investigate the intricacies of ESDPT with computational methods and spectroscopic techniques. []
Q2: How does an external electric field influence the ESDPT process in DHNA?
A: Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) demonstrate that external electric fields (EEFs) can significantly impact the ESDPT process in DHNA. [] Positive EEFs weaken the intramolecular hydrogen bonds, decreasing the energy barrier for ESDPT and leading to a blue shift in the fluorescence spectrum. Conversely, negative EEFs strengthen the hydrogen bonds, increasing the energy barrier and causing a red shift in the fluorescence. This control over ESDPT through EEFs could pave the way for novel applications in optoelectronics and molecular switches. []
Q3: Is the ESDPT process in DHNA a synchronous or stepwise mechanism?
A: Both experimental and computational studies confirm that the ESDPT in DHNA occurs through a stepwise mechanism. [, ] Ultrafast spectroscopy reveals that the first proton transfer is extremely fast, occurring within 150 fs. [] The second proton transfer is slower and reversible, ultimately leading to two distinct tautomer emissions. [] These experimental findings are supported by potential energy surface calculations, which identify a two-step pathway as the most energetically favorable route for ESDPT in DHNA. [, ]
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